Cas no 137327-29-8 (2-Bromo-4'-ethylbenzophenone)

2-Bromo-4'-ethylbenzophenone structure
2-Bromo-4'-ethylbenzophenone structure
Product Name:2-Bromo-4'-ethylbenzophenone
CAS No:137327-29-8
MF:C15H13BrO
MW:289.167123556137
CID:870827
Update Time:2026-04-29

2-Bromo-4'-ethylbenzophenone Chemical and Physical Properties

Names and Identifiers

    • (2-bromophenyl)-(4-ethylphenyl)methanone
    • LogP
    • (2-BROMOPHENYL)(4-ETHYLPHENYL)METHANONE
    • 2-Bromo-4'-ethylbenzophenone
    • Inchi: InChI=1S/C15H13BrO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3
    • InChI Key: UETFDBLPQUNDGD-UHFFFAOYSA-N
    • SMILES: CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br

Computed Properties

  • Exact Mass: 288.01499
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3

Experimental Properties

  • Density: 1.335
  • Boiling Point: 378.6°C at 760 mmHg
  • Flash Point: 58.8°C
  • Refractive Index: 1.592
  • PSA: 17.07

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Additional information on 2-Bromo-4'-ethylbenzophenone

Comprehensive Overview of 2-Bromo-4'-ethylbenzophenone (CAS No. 137327-29-8): Properties, Applications, and Industry Insights

2-Bromo-4'-ethylbenzophenone (CAS No. 137327-29-8) is a specialized organic compound widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and material science. This brominated benzophenone derivative features a unique molecular structure, combining a bromo substituent and an ethyl group on the benzophenone backbone, which enhances its reactivity and utility in synthetic chemistry. Researchers and manufacturers value this compound for its role as a key intermediate in the synthesis of complex molecules, particularly in the development of UV absorbers, photoinitiators, and liquid crystal materials.

The growing demand for high-performance organic intermediates has placed 2-Bromo-4'-ethylbenzophenone in the spotlight, especially in industries focused on advanced material engineering and green chemistry. With increasing interest in sustainable synthesis methods, this compound is often discussed in the context of catalytic bromination and atom-efficient reactions. Recent studies highlight its potential in photovoltaic applications, where its ability to absorb specific wavelengths of light makes it a candidate for organic solar cells and light-emitting diodes (LEDs).

From a technical perspective, 2-Bromo-4'-ethylbenzophenone exhibits notable physicochemical properties, including a defined melting point range (typically 80–85°C) and moderate solubility in common organic solvents like dichloromethane and ethyl acetate. These characteristics make it suitable for multistep organic synthesis, where precise control over reaction conditions is critical. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are routinely employed to verify its purity and structural integrity, ensuring compliance with industry standards.

In the pharmaceutical sector, 2-Bromo-4'-ethylbenzophenone serves as a building block for biologically active molecules, including potential kinase inhibitors and antimicrobial agents. Its electron-withdrawing bromo group facilitates selective cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are pivotal in modern drug discovery. The compound’s compatibility with microwave-assisted synthesis further enhances its appeal, reducing reaction times and improving yields—a critical factor for high-throughput screening programs.

Environmental and regulatory considerations also shape the discourse around 2-Bromo-4'-ethylbenzophenone. While it is not classified as a hazardous substance under major regulatory frameworks, its handling requires adherence to good laboratory practices (GLP) to minimize occupational exposure. Innovations in waste reduction and solvent recovery during its production align with the principles of circular economy, addressing concerns about chemical sustainability.

Market trends indicate a steady rise in the procurement of 2-Bromo-4'-ethylbenzophenone, driven by R&D investments in functional materials and electronic chemicals. Suppliers emphasize batch-to-batch consistency and traceability, responding to stringent quality requirements from end-users. As the scientific community explores novel applications, this compound continues to attract attention in patent literature and academic publications, solidifying its position as a high-value chemical intermediate.

For researchers seeking alternatives or complementary compounds, derivatives like 4'-methyl-2-bromobenzophenone or halogenated benzophenones with varying alkyl chains are often evaluated. Comparative studies on reaction kinetics and thermal stability provide actionable insights for optimizing synthetic routes. Additionally, computational tools such as DFT (Density Functional Theory) modeling help predict the compound’s behavior in complex reaction environments, bridging the gap between theoretical and experimental chemistry.

In summary, 2-Bromo-4'-ethylbenzophenone (CAS No. 137327-29-8) represents a critical asset in modern chemical synthesis, with applications spanning multiple high-tech industries. Its adaptability to green chemistry protocols and emerging technologies underscores its enduring relevance. As innovation accelerates, this compound is poised to play a pivotal role in the development of next-generation functional materials and therapeutic agents, making it a subject of ongoing scientific and industrial interest.

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